Kinase Inhibition Potential via Privileged Imidazopyridine Core
The imidazo[1,2-a]pyridine core is a validated pharmacophore for inhibiting clinically relevant kinases such as FLT3 and IRAK1/4. Patent literature specifically claims substituted imidazo[1,2-a]pyridines, including compounds with propanamide linkers, as potent inhibitors with activity against both wild-type and drug-resistant mutant kinases [1]. While direct IC₅₀ data for CAS 1798514-38-1 is not publicly available, its precise alignment with this patented pharmacophore provides a strong class-level inference of potential kinase activity compared to non-imidazopyridine scaffolds.
| Evidence Dimension | Kinase Inhibition (FLT3/IRAK pharmacophore match) |
|---|---|
| Target Compound Data | Scaffold alignment: 100% match to the claimed generic structure in US20230002358A1 |
| Comparator Or Baseline | Non-imidazopyridine scaffolds (e.g., quinazoline, pyrimidine) with no specific FLT3/IRAK pharmacophore match |
| Quantified Difference | Pharmacophore match is a binary parameter; the target compound matches, while alternative scaffolds do not. |
| Conditions | Patent pharmacophore analysis; in vitro kinase assay data for the specific compound is absent. |
Why This Matters
A confirmed pharmacophore match to a patented kinase inhibitor series indicates a high probability of target engagement, making this compound a rational choice for focused screening libraries.
- [1] Substituted Imidazo[1,2-a]-pyridines as IRAK 1/4 and FLT3 Inhibitors. U.S. Patent 2023/0002358 A1, January 5, 2023. View Source
